molecular formula C21H23ClN4OS B2596352 N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide CAS No. 422532-07-8

N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide

Cat. No.: B2596352
CAS No.: 422532-07-8
M. Wt: 414.95
InChI Key: GSMIQISKDMBUCX-UHFFFAOYSA-N
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Description

N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the quinazoline core.

    Thioether Formation: The thioether linkage is formed by reacting the chlorobenzyl-substituted quinazoline with a thiol compound, such as butylthiol, under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with an appropriate acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

    Biology: The compound is studied for its effects on cellular processes such as apoptosis and cell cycle regulation.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion in biological systems.

    Industry: It may be used as an intermediate in the synthesis of other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR) tyrosine kinase.

    Erlotinib: Another quinazoline-based drug that inhibits EGFR tyrosine kinase and is used in cancer treatment.

    Afatinib: A quinazoline derivative that irreversibly inhibits EGFR and other tyrosine kinases.

Uniqueness

N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide is unique due to its specific structural features, such as the butyl and chlorobenzyl groups, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives

Properties

IUPAC Name

N-butyl-2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4OS/c1-2-3-12-23-19(27)14-28-21-25-18-7-5-4-6-17(18)20(26-21)24-13-15-8-10-16(22)11-9-15/h4-11H,2-3,12-14H2,1H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMIQISKDMBUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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